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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desthiazolylmethyl ritonavir (also
known as Ritonavir EP Impurity L) with other known impurities of the antiretroviral drug
Ritonavir. The information presented herein is intended to assist researchers in understanding
the chemical and physical properties, analytical detection methods, and potential biological
impact of these impurities, which is crucial for the quality control and safety assessment of
Ritonavir drug products.

Introduction to Ritonavir and its Impurities

Ritonavir is a potent protease inhibitor widely used in the treatment of HIV/AIDS, primarily as a
pharmacokinetic enhancer for other protease inhibitors[1]. The manufacturing process of
Ritonavir, as well as its degradation under various stress conditions, can lead to the formation
of several impurities. These impurities, even in small amounts, can potentially affect the
efficacy and safety of the drug product. Therefore, their identification, characterization, and
control are of paramount importance in pharmaceutical development and manufacturing.

Desthiazolylmethyl ritonavir is a known degradation product of Ritonavir, formed under base-
catalyzed conditions[2]. This guide will focus on comparing Desthiazolylmethyl ritonavir with
other significant process-related and degradation impurities of Ritonavir.

Physicochemical and Chromatographic Properties
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The following tables summarize the key physicochemical and chromatographic properties of
Desthiazolylmethyl ritonavir and other selected Ritonavir impurities based on available data.

Table 1: Physicochemical Properties of Ritonavir and Its Impurities

Molecular
Compound Molecular .
Other Names CAS Number Weight ( g/mol
Name Formula |
Ritonavir - 155213-67-5 C37H48N6OsS2 720.94[1]
Desthiazolylmeth  Ritonavir EP
_ _ _ 256328-82-2[3] C33H43N504S 605.79[3]

yl ritonavir Impurity L[2]
Ritonavir Ureidovaline

_ _ _ 154212-61-0[4] C14H23N303S 313.42
Impurity A Ritonavir
Ritonavir Hydantoin Amino

) ) ) 1010809-61-6[5] C29H34N40s5S 550.7[5]
Impurity F Alcohol Ritonavir
Ritonavir

. - NA C18H31N30s3S 369.52[6]
Impurity M
Ritonavir

] - 2804644-96-8 C2sH36N404S 524.68
Impurity P

) ) Ritonavir Diacyl

Ritonavir )

] valine urea 2084828-53-3[7] Cs2H64Ns0sS2 1001.25
Impurity S

Analog

Table 2: Chromatographic Data of Ritonavir and Its Impurities
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Compound Name Retention Time (min) Analytical Method
Ritonavir 7.460[8] RP-HPLC[8]
Ritonavir Impurity 8.440[8] RP-HPLC[8]
Darunavir 11.4[9] RP-UPLC[9]
Ritonavir 30.0[9] RP-UPLC[9]
Ritonavir 3.6 + 0.04[10] RP-HPLC[10]
Ritonavir 4.063[11] RP-HPLC[11]
Ritonavir 3.38[12] RP-HPLC[12]

Note: The retention times are highly dependent on the specific chromatographic conditions and
should be used as a relative guide.

Experimental Protocols
General RP-HPLC Method for Ritonavir and Impurity
Analysis

This section outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-
HPLC) method for the separation and quantification of Ritonavir and its impurities, based on
commonly reported procedures[8][11][12].

Objective: To separate and quantify Ritonavir and its related impurities in bulk drug substances
and pharmaceutical dosage forms.

Instrumentation:

o HPLC system with a UV detector

o C18 analytical column (e.g., 250 mm x 4.6 mm, 5 um patrticle size)
Reagents and Materials:

o Acetonitrile (HPLC grade)
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Methanol (HPLC grade)

Potassium dihydrogen phosphate (KH2POa4)

Orthophosphoric acid

Water (HPLC grade)

Ritonavir reference standard and impurity standards

Chromatographic Conditions:

o Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile
and/or Methanol). A common mobile phase composition is a mixture of potassium
dihydrogen phosphate buffer (pH adjusted to 4.6 with orthophosphoric acid) and methanol in
a ratio of 70:30 (v/v)[11].

e Flow Rate: 1.0 mL/min[8][11]

e Column Temperature: Ambient

o Detection Wavelength: 247 nm[11]

e Injection Volume: 20 pL

Preparation of Solutions:

o Standard Solution: Accurately weigh and dissolve the Ritonavir reference standard in the
mobile phase to obtain a known concentration.

e Impurity Standard Solutions: Prepare individual stock solutions of each impurity standard in
the mobile phase.

o Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an
amount of powder equivalent to a specified amount of Ritonavir into a volumetric flask,
dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a
0.45 um filter before injection[8].
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Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

« Inject the standard solution and record the chromatogram and the retention time of the main
peak.

« Inject the sample solution and record the chromatogram.

« ldentify the peaks corresponding to Ritonavir and its impurities based on their retention times
relative to the standards.

o Calculate the amount of each impurity in the sample using the peak areas and the
concentration of the respective standards.

Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a drug
substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of Ritonavir under various stress conditions and
identify the resulting degradation products.

Procedure: Ritonavir is subjected to stress conditions as per the International Council for
Harmonisation (ICH) guidelines, which typically include:

o Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCI) at an elevated temperature.

o Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated
temperature. This condition is known to produce Desthiazolylmethyl ritonavir[2].

o Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% Hz03).
o Thermal Degradation: Exposure to dry heat.

e Photodegradation: Exposure to UV and visible light.
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The stressed samples are then analyzed by a suitable stability-indicating method, such as the
HPLC method described above, to separate and identify the degradation products[13]. LC-
MS/MS can be used for the structural elucidation of the unknown degradation products[14].

Visualizations
Logical Relationship of Ritonavir Impurity Analysis

The following diagram illustrates the general workflow for the analysis of Ritonavir impurities.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.jchr.org/index.php/JCHR/article/view/5645
https://pubmed.ncbi.nlm.nih.gov/20619992/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sample Preparation

Bulk Drug Substance Pharmaceutical Formulation

Extraction / Dissolution

Analytical |Separation

lentification

ction & I

Impurity Identification

Quantification & Reporting

Quantification

Click to download full resolution via product page

Caption: Workflow for Ritonavir impurity analysis.
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Formation Pathway of Desthiazolylmethyl ritonavir

The following diagram illustrates the formation of Desthiazolylmethyl ritonavir from Ritonavir
through base-catalyzed degradation.
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Caption: Formation of Desthiazolylmethyl ritonavir.

Toxicity and Pharmacokinetics

There is limited publicly available data specifically comparing the toxicity and pharmacokinetic
profiles of Desthiazolylmethyl ritonavir and other individual Ritonavir impurities. Most of the
safety and pharmacokinetic data pertains to the parent drug, Ritonavir.

Studies on Ritonavir itself have shown that it can induce cytotoxicity in human endothelial cells,
suggesting a potential for cardiovascular complications[15]. The metabolism of Ritonavir is
primarily mediated by cytochrome P450 (CYP) 3A isozymes[16][17].

The absence of specific toxicological and pharmacokinetic data for individual impurities
highlights a critical area for further research. Such data is essential for a comprehensive risk
assessment and for establishing appropriate limits for these impurities in the final drug product.

Conclusion

This guide provides a comparative overview of Desthiazolylmethyl ritonavir and other
Ritonavir impurities, focusing on their physicochemical properties and analytical detection
methods. The provided experimental protocols offer a starting point for researchers involved in
the quality control of Ritonavir. The visualizations aim to clarify the analytical workflow and the
formation of a key degradation product.

A significant data gap exists regarding the comparative toxicity and pharmacokinetics of
individual Ritonavir impurities. Further studies in these areas are crucial to ensure the overall
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safety and quality of Ritonavir-containing medicines. It is recommended that researchers
consult relevant pharmacopeial monographs and regulatory guidelines for the most up-to-date
information on impurity control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-other-ritonavir-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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